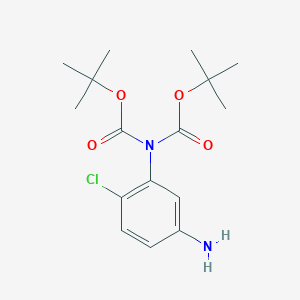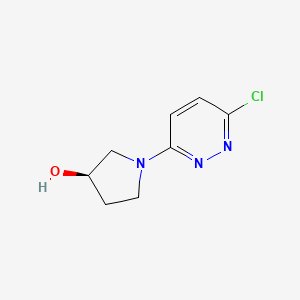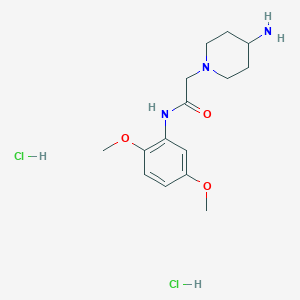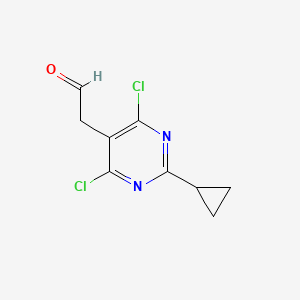![molecular formula C10H14ClN3 B1396825 1-[(2-Chloropyridin-4-yl)methyl]piperazine CAS No. 1204701-53-0](/img/structure/B1396825.png)
1-[(2-Chloropyridin-4-yl)methyl]piperazine
Übersicht
Beschreibung
“1-[(2-Chloropyridin-4-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “1-[(2-Chloropyridin-4-yl)methyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 2-chloropyridin-4-yl group . The exact structure can be found in the MOL file associated with its CAS number 1204701-53-0 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Chloropyridin-4-yl)methyl]piperazine” include a molecular weight of 211.69 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Application in Food Science
- Specific Scientific Field : Food Science .
- Summary of the Application : The compound “1-[(2-Chloropyridin-4-yl)methyl]piperazine” was used in a study to understand its effect on the optical parameters and internal quality of ‘Xuxiang’ kiwifruits during growth .
- Methods of Application or Experimental Procedures : ‘Xuxiang’ kiwifruits were treated with 0, 10, and 20 mg/L solutions of the compound. The absorption coefficient (μa) and reduced scattering coefficient (μs’) were measured using a single integrating sphere system (950–1 650 nm). The internal quality indices, such as soluble solid content (SSC), moisture content, and firmness, were also measured .
- Results or Outcomes : The study found that the compound reduced the firmness and increased the moisture content of the kiwifruits, but had no significant effect on the SSC. It led to changes in the optical parameters of the kiwifruits. The correlation coefficients between μa and μs’ and the same internal quality attribute of kiwifruits changed with wavelength, and there was a good correlation in a certain band. The model based on μa had the best prediction effect on the SSC and moisture content with a correlation coefficient of prediction (Rp) of 0.709 and 0.790 and root mean square error of prediction (RMSEP) of 0.579% and 0.408%, respectively .
Application in Green Chemistry
- Specific Scientific Field : Green Chemistry .
- Summary of the Application : The compound “1-[(2-Chloropyridin-4-yl)methyl]piperazine” was used in a study to synthesize N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridine-4-yl)benzene amines .
- Methods of Application or Experimental Procedures : The study involved the use of a new stable Cu(I) catalyst supported on weakly acidic polyacrylate resin for green C-N coupling . The coupling reactions of 4-chloropyridinium chloride with anilines containing electron donating (EDG) or electron withdrawing (EWG) groups, naphthalen-2-amine and piperazine, respectively, were demonstrated .
- Results or Outcomes : The study reported successful synthesis of N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridine-4-yl)benzene amines using this methodology .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis .
- Summary of the Application : The compound “1-[(2-Chloropyridin-4-yl)methyl]piperazine” is used in the synthesis of various chemical compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
- Results or Outcomes : The outcomes can also vary depending on the specific synthesis process .
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : The compound “1-[(2-Chloropyridin-4-yl)methyl]piperazine” is a part of the 1,4-Dihydropyridine (1,4-DHP) organic scaffold, which has diverse pharmaceutical applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the specific synthesis process .
- Results or Outcomes : The therapeutic applications of 1,4-DHP include acting as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Application in Chemical Manufacturing
- Specific Scientific Field : Chemical Manufacturing .
- Summary of the Application : The compound “1-[(2-Chloropyridin-4-yl)methyl]piperazine” is used in the manufacturing of various chemical products .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary depending on the specific manufacturing process .
- Results or Outcomes : The outcomes can also vary depending on the specific manufacturing process .
Eigenschaften
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDQCOFEQLIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-4-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)





![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)





